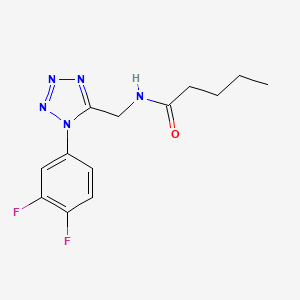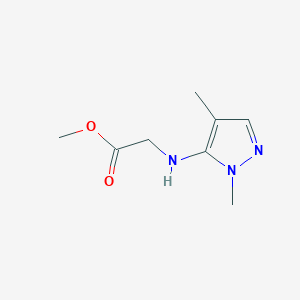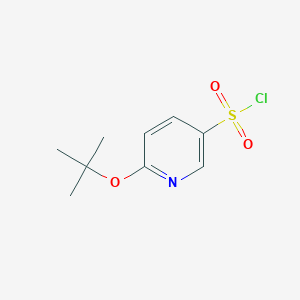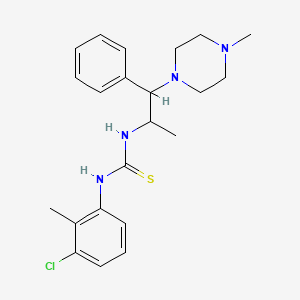
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)pentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)pentanamide is a chemical compound characterized by its unique structure, which includes a tetrazole ring, a difluorophenyl group, and a pentanamide moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)pentanamide typically involves multiple steps, starting with the preparation of the tetrazole ring One common method is the reaction of a suitable precursor with sodium azide under specific conditions to form the tetrazole core
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process would be optimized to maximize yield and minimize by-products, often involving continuous flow chemistry and advanced purification techniques.
化学反应分析
Types of Reactions: N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)pentanamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
科学研究应用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)pentanamide may be used to study the effects of fluorinated compounds on biological systems. Its difluorophenyl group can interact with various biological targets, making it useful in drug discovery and development.
Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets can lead to the creation of novel therapeutic agents.
Industry: In industry, this compound can be used in the production of advanced materials and chemicals. Its unique properties may contribute to the development of new products with enhanced performance and functionality.
作用机制
The mechanism by which N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)pentanamide exerts its effects involves its interaction with specific molecular targets. The difluorophenyl group can bind to receptors or enzymes, leading to biological responses. The exact pathways and molecular targets involved would depend on the specific application and context in which the compound is used.
相似化合物的比较
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)butanamide
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)hexanamide
Uniqueness: N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)pentanamide stands out due to its specific pentanamide group, which may confer unique properties compared to its shorter or longer chain analogs
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and versatile reactivity make it a valuable compound for research and development.
Is there anything specific you would like to know more about?
属性
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2N5O/c1-2-3-4-13(21)16-8-12-17-18-19-20(12)9-5-6-10(14)11(15)7-9/h5-7H,2-4,8H2,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFOTFFLUGVYHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCC1=NN=NN1C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-4-yl]carbamate](/img/structure/B2675122.png)



![N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide](/img/structure/B2675128.png)




![N-(4-methoxyphenyl)-3-oxo-2-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2675137.png)
![6-Cyclopropyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2675138.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2675140.png)
